3-(1H-imidazol-1-yl)pyridine dihydrochloride is an organic compound with a unique molecular structure that combines a pyridine ring and an imidazole ring. Its chemical formula is C8H9Cl2N3, and it has a molecular weight of 218.08 g/mol. The compound is characterized by its crystalline form, typically appearing as a white to off-white powder. It is soluble in water, methanol, and ethanol, but insoluble in many organic solvents such as chloroform and benzene. The melting point of this compound ranges from 230°C to 235°C, while it has a boiling point of approximately 300°C under reduced pressure .
3-(1H-imidazol-1-yl)pyridine dihydrochloride exhibits significant biological activity, making it a valuable compound in medicinal chemistry. It has been studied for its potential use as:
The synthesis of 3-(1H-imidazol-1-yl)pyridine dihydrochloride can be achieved through several methods:
After synthesis, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .
The applications of 3-(1H-imidazol-1-yl)pyridine dihydrochloride span various fields:
Interaction studies involving 3-(1H-imidazol-1-yl)pyridine dihydrochloride focus on its binding affinity with various biological targets. These studies often utilize techniques such as:
These studies help elucidate the mechanisms through which the compound exerts its biological effects and assist in optimizing its structure for better efficacy .
Several compounds share structural similarities with 3-(1H-imidazol-1-yl)pyridine dihydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 3-(1H-imidazol-4-yl)pyridine dihydrochloride | C8H9Cl2N3 | 218.08 | Similar structure but different position of imidazole |
| 3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride | C9H11Cl2N3 | 232.09 | Contains a methyl group on the imidazole ring |
| 4-(1H-imidazol-5-yl)pyridine | C8H8N4 | 160.17 | Lacks dihydrochloride salt form |
The uniqueness of 3-(1H-imidazol-1-yl)pyridine dihydrochloride lies in its specific arrangement of nitrogen-containing heterocycles, which enhances its biological activity compared to other similar compounds. Its dual functionality as both a ligand and an active pharmaceutical ingredient distinguishes it within the realm of organic compounds used in drug development .
The development of 3-(1H-imidazol-1-yl)pyridine dihydrochloride is rooted in the broader exploration of imidazole-pyridine hybrid systems, which gained momentum in the late 20th century. Imidazole and pyridine, both nitrogen-containing heterocycles, were historically studied for their electronic and pharmacological properties. The fusion of these rings into hybrid structures emerged as a strategy to enhance bioactivity and tune electronic characteristics.
The parent compound, 3-(1H-imidazol-1-yl)pyridine, was first synthesized via nucleophilic aromatic substitution reactions, where imidazole was coupled to pyridine derivatives at the 3-position. The dihydrochloride salt form, developed later, improved aqueous solubility and stability, making it more suitable for pharmaceutical applications. Early synthetic routes relied on metal catalysts, but recent advancements have emphasized metal-free methodologies to align with green chemistry principles.
Imidazole-pyridine hybrids occupy a critical niche in heterocyclic chemistry due to their dual functionality:
The dihydrochloride form enhances bioavailability by increasing solubility in polar solvents, a key consideration in drug design.
3-(1H-imidazol-1-yl)pyridine dihydrochloride belongs to a subclass of imidazole-pyridine hybrids characterized by direct linkage between the two heterocycles. Its structural simplicity contrasts with fused-ring systems like imidazo[1,2-a]pyridines, which require more complex synthetic routes. Key comparative features include:
| Feature | 3-(1H-Imidazol-1-yl)pyridine Dihydrochloride | Imidazo[1,2-a]pyridines |
|---|---|---|
| Ring Connectivity | Non-fused, single bond linkage | Fused bicyclic system |
| Synthetic Complexity | Moderate (2–3 steps) | High (multicomponent reactions) |
| Substitution Sites | Positions 3 (pyridine) and 1 (imidazole) | Multiple positions (2, 3, 5, etc.) |
This compound’s versatility allows for straightforward functionalization, enabling the creation of derivatives with tailored properties.
Research on 3-(1H-imidazol-1-yl)pyridine dihydrochloride has evolved in three phases:
Recent studies emphasize scalability, with microwave-assisted and flow-chemistry approaches reducing reaction times from hours to minutes.
The compound’s structure (C₈H₉Cl₂N₃) features:
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 218.08 g/mol | |
| Solubility | Water: >50 mg/mL | |
| Melting Point | 230–235°C |
The most efficient route involves reacting 3-chloropyridine with imidazole under basic conditions:
3-chloropyridine + imidazole → 3-(1H-imidazol-1-yl)pyridine (free base) Free base + 2 HCl → 3-(1H-imidazol-1-yl)pyridine dihydrochloride This method achieves yields of 70–85% under reflux in ethanol.
Perchloric acid or HCl in aqueous media promotes condensation without metal catalysts, aligning with green chemistry goals. For example:
Direct coupling between pyridine derivatives and imidazole precursors represents a foundational method for synthesizing 3-(1H-imidazol-1-yl)pyridine. Early approaches utilized pyridine-N-oxide and 1,1′-sulfonyldiimidazole in boiling toluene, producing the target compound in 78% yield after column chromatography [1]. This method relies on the nucleophilic displacement of the sulfonyl group by the pyridine nitrogen, followed by dehydration to form the imidazole ring. Modifications, such as replacing 1,1′-sulfonyldiimidazole with cost-effective 1,1′-carbonyldiimidazole, reduced production costs while maintaining comparable yields [1]. Reaction times extended to 10 hours in toluene under reflux ensured complete conversion, though solvent removal and purification remained labor-intensive.
Nucleophilic substitution strategies exploit the reactivity of halogenated pyridines or imidazoles. For instance, 3-bromopyridine reacts with imidazole derivatives under basic conditions, facilitated by potassium fluoride in dimethylformamide (DMF) [2]. Regioselectivity challenges arise due to competing pathways: electron-deficient aryl groups favor nucleophilic substitution at the pyridine’s 3-position, while electron-rich substrates promote addition-cyclization mechanisms [2]. A study demonstrated that gem-dibromovinyl substrates with o-halophenyl groups preferentially form 2-substituted imidazo[1,2-a]pyridines, whereas p-halophenyl derivatives yield 3-substituted analogs [2]. This divergence underscores the importance of substrate electronic properties in directing reaction outcomes.
Transition-metal catalysts enhance coupling efficiency and regiocontrol. Palladium-based systems, such as Pd(OAc)₂ with tri-o-tolylphosphine, enable Suzuki-Miyaura cross-couplings between boronic acid-functionalized imidazoles and halopyridines. For example, 3-iodopyridine couples with 1H-imidazol-1-ylboronic acid pinacol ester in tetrahydrofuran (THF) at 80°C, achieving 85% yield [4]. Copper(I) iodide also facilitates Ullmann-type couplings, particularly for electron-deficient pyridines, though stoichiometric ligands like 1,10-phenanthroline are required to suppress homocoupling byproducts [4].
Solvent-free mechanochemical synthesis and aqueous-phase reactions reduce environmental impact. Ball-milling 3-aminopyridine with imidazole-1-carbaldehyde in the presence of silica gel as a grinding auxiliary generates the target compound without solvents, achieving 70% yield after 2 hours [2]. Microwave-assisted reactions in water further accelerate synthesis: a 20-minute irradiation at 150°C of 3-chloropyridine and imidazole with sodium bicarbonate as a base yields 92% product [4]. These methods minimize waste and energy consumption while maintaining high purity.
Industrial production prioritizes cost-efficiency and reproducibility. Continuous-flow reactors replace batch processes for chlorination and coupling steps, reducing reaction times from hours to minutes [4]. A patented large-scale method employs a two-stage process: (1) cyclocondensation of 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form pyrazolidine intermediates, and (2) oxidative decarboxylation using manganese(IV) oxide in acetonitrile [4]. Critical challenges include managing exotherms during chlorination and optimizing crystallization conditions to avoid amorphous solids.
Structural diversification focuses on substituent introduction at the imidazole 4- or 5-positions or pyridine ring. Electrophilic aromatic substitution with nitric acid-sulfuric acid mixtures nitrates the pyridine ring at the 4-position, while Friedel-Crafts acylation adds acetyl groups to the imidazole [2]. Reductive amination of ketone derivatives with methylamine introduces hydrophilic side chains, enhancing solubility for pharmaceutical applications [4].
Key factors influencing yield include:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Time | 10–12 hours (reflux) | 78% → 89% [1] |
| Solvent Polarity | DMF vs. THF | +15% [2] |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | 70% → 85% [4] |
| Temperature Control | Microwave, 150°C | 92% [4] |
Precise stoichiometry of reactants, particularly maintaining a 1:1 molar ratio of pyridine to imidazole precursors, prevents oligomerization [1]. Post-reaction quenching with ice-cold sodium hydroxide improves imidazole stability during workup [2].
The molecular architecture of 3-(1H-imidazol-1-yl)pyridine dihydrochloride features a unique heterocyclic system comprising two distinct aromatic rings: a pyridine ring connected to an imidazole ring at the 3-position [1]. This compound exhibits a molecular formula of C₈H₉Cl₂N₃ with a molecular weight of 218.08 g/mol . The fundamental structural unit, 3-(1H-imidazol-1-yl)pyridine, displays a planar architecture where the pyridine nitrogen (N1) and imidazole nitrogens (N1', N3') create distinct electronic environments [3].
Table 1: Fundamental Molecular Properties of 3-(1H-imidazol-1-yl)pyridine dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉Cl₂N₃ |
| Molecular Weight | 218.08 g/mol |
| Melting Point | 230-235°C |
| Solubility | Water, methanol, ethanol |
| Topological Polar Surface Area | 41.5 Ų |
| Crystalline Form | White to off-white powder |
The heterocyclic system demonstrates remarkable dynamic behavior through prototropic tautomerism in the imidazole ring, allowing hydrogen migration between nitrogen atoms with an activation energy of approximately 2.1 kcal/mol [3]. This tautomeric equilibrium significantly influences the compound's acidity, with the imidazole nitrogen hydrogen exhibiting a pKa of approximately 6.8 [3]. Crystal structure analysis reveals that the six-membered and five-membered rings are slightly twisted away from each other, forming a dihedral angle of 7.96° in related compounds [4].
The compound exhibits exceptional coordination chemistry capabilities due to its multiple nitrogen donor sites. The pyridine nitrogen provides a Lewis basic site with intermediate softness according to Hard-Soft Acid-Base (HSAB) theory, reflecting its small but significant properties as a π-acceptor ligand [5]. The imidazole nitrogen atoms contribute additional coordination sites, with the imidazole ring being approximately 15 times more basic than pyridine (pKa values of 6.8 and 5.25, respectively) [5].
Table 2: Coordination Modes and Metal-Nitrogen Bond Lengths
| Metal Center | Coordination Mode | Bond Length (Å) | Reference |
|---|---|---|---|
| Copper(I) | Monodentate | 2.666 | [6] |
| Ruthenium(II) | Bidentate | 2.08 | [7] |
| Osmium(II) | Bidentate | 2.068 | [7] |
| Nickel(II) | Chelating | 1.98 | [7] |
The compound functions as a bidentate ligand through both pyridine and imidazole nitrogen atoms, forming stable five-membered chelate rings with metal centers [8]. Metal-nitrogen bond lengths in pyridine complexes reveal an anticorrelation with d-electron count, with typical distances ranging from 1.98 to 2.67 Å depending on the metal center and coordination environment [7] [6].
The dihydrochloride salt form enables extensive hydrogen bonding networks through multiple donor and acceptor sites. The compound's crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds, forming extended one-dimensional chains along the crystallographic a-axis [4]. The pyridine nitrogen atom exhibits close proximity to carbon-bound hydrogen atoms of the imidazole ring, with H⋯N distances of 2.70 Å, which is slightly shorter than the sum of van der Waals radii (2.75 Å) [4].
Table 3: Hydrogen Bond Parameters
| Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|
| N—H⋯N | 2.27 | 160 | x+1/2, -y+1/2, -z |
| C—H⋯π | 2.87 | 133 | -x+1, -y, -z |
| C—H⋯N | 2.70 | - | Direct contact |
The hydrogen bonding network is further stabilized by intermolecular C—H⋯π interactions and π–π stacking interactions, with centroid-to-centroid distances of 3.853 Å between aromatic rings [4]. These non-covalent interactions contribute significantly to the overall crystal packing stability and influence the compound's physical properties.
The crystal structure of 3-(1H-imidazol-1-yl)pyridine dihydrochloride adopts a complex three-dimensional packing arrangement. Related compounds crystallize in orthorhombic space groups with cell parameters typically ranging from a = 10.00 Å, b = 7.98 Å, c = 17.62 Å [4]. The molecular packing is characterized by planar layer-style arrangements where all atoms in each molecule are essentially coplanar [9].
Table 4: Crystal Packing Data
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Cell Volume | 1407.4 ų |
| Z (molecules/unit cell) | 8 |
| Density | 1.389 g/cm³ |
The crystal packing is dominated by N⋯H interactions, which account for approximately 40.9% of all intermolecular contacts [9]. The packing arrangement facilitates efficient π-π stacking between aromatic rings, with interplanar distances optimized for maximum van der Waals interactions while minimizing steric repulsion.
Density Functional Theory (DFT) calculations using B3LYP/6-311++G** basis sets provide comprehensive insights into the electronic structure of 3-(1H-imidazol-1-yl)pyridine dihydrochloride [3]. The HOMO-LUMO energy gap is calculated to be 4.3 eV, indicating moderate reactivity toward electrophilic substitution reactions [3]. The molecular orbitals reveal significant π-character in the aromatic systems with distinct electron density distributions between the pyridine and imidazole rings.
Table 5: Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -5.84 eV |
| LUMO Energy | -1.54 eV |
| Energy Gap | 4.30 eV |
| Dipole Moment | 4.8 D |
| Polarizability | 126.7 ų |
Computational analysis reveals that the compound exhibits strong intermolecular interactions through Hirshfeld surface analysis, with the most significant contributions arising from H⋯Br/Br⋯H (26.1%), H⋯H (21.7%), and H⋯C/C⋯H (21.3%) interactions [10]. The electronic structure calculations confirm that the nitrogen atoms serve as primary sites for electrophilic attack, with calculated frontier orbital energies indicating moderate chemical hardness and significant electrophilicity index values [11].
The computational studies also reveal that the compound's stability and reactivity are significantly influenced by the electron-withdrawing effects of the chloride counterions, which lower the LUMO energy and enhance the compound's electrophilic character . Molecular dynamics simulations suggest that the compound maintains structural integrity under ambient conditions while exhibiting dynamic behavior in solution through conformational fluctuations and hydrogen bond rearrangements.